3,5-Difluoro-2-methylbenzoyl chloride
Overview
Description
3,5-Difluoro-2-methylbenzoyl chloride: is an organic compound with the molecular formula C8H5ClF2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two fluorine atoms at the 3 and 5 positions and a methyl group at the 2 position. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Difluoro-2-methylbenzoyl chloride can be synthesized through various methods. One common method involves the chlorination of 3,5-difluoro-2-methylbenzoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is typically carried out under reflux conditions, and the resulting product is purified by distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-2-methylbenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters, respectively.
Hydrolysis: In the presence of water or aqueous base, this compound can hydrolyze to form 3,5-difluoro-2-methylbenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia, primary or secondary amines, alcohols, or thiols are commonly used.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide solutions are commonly used for hydrolysis reactions.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
3,5-Difluoro-2-methylbenzoic acid: Formed from hydrolysis reactions.
Scientific Research Applications
Chemistry: 3,5-Difluoro-2-methylbenzoyl chloride is used as a building block in the synthesis of various organic compounds. It is particularly valuable in the preparation of fluorinated aromatic compounds, which are important in medicinal chemistry and materials science .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .
Industry: This compound is also used in the agrochemical industry for the synthesis of herbicides, insecticides, and fungicides. The presence of fluorine atoms can improve the efficacy and environmental stability of these agrochemicals .
Mechanism of Action
The mechanism of action of 3,5-difluoro-2-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The presence of fluorine atoms can influence the electronic properties of the molecule, enhancing its reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
2,6-Difluoro-3-methylbenzoyl chloride: Similar structure with fluorine atoms at the 2 and 6 positions instead of 3 and 5.
3,5-Difluorobenzoyl chloride: Lacks the methyl group at the 2 position.
3,5-Difluoro-2,4,6-trinitroanisole: Contains additional nitro groups and an anisole moiety.
Uniqueness: 3,5-Difluoro-2-methylbenzoyl chloride is unique due to the specific positioning of the fluorine atoms and the methyl group, which can significantly influence its chemical reactivity and the properties of its derivatives. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
3,5-difluoro-2-methylbenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c1-4-6(8(9)12)2-5(10)3-7(4)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWLAQKPNPSHEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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